molecular formula C9H15N3O B7891541 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine

2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine

Cat. No.: B7891541
M. Wt: 181.23 g/mol
InChI Key: TVZZAMZVHCYDLU-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine is a heterocyclic compound that features a morpholine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine typically involves the reaction of 4-methyl-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with morpholine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1H-pyrazol-4-yl)morpholine
  • 4-(4-Methyl-1H-pyrazol-1-yl)morpholine
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

2-Methyl-2-(4-methyl-1H-pyrazol-3-YL)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-(4-methyl-1H-pyrazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-5-11-12-8(7)9(2)6-10-3-4-13-9/h5,10H,3-4,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZAMZVHCYDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2(CNCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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